molecular formula C19H20FN7O B12249280 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine

Cat. No.: B12249280
M. Wt: 381.4 g/mol
InChI Key: VSWUGCNLYLFHFI-UHFFFAOYSA-N
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Description

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heteroatoms in the structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo[4,3-b]pyridazine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the octahydropyrrolo[3,4-c]pyrrole moiety and the fluoropyridine group. These steps may require specific catalysts, solvents, and reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development. Researchers study its interactions with biological targets to understand its mechanism of action and optimize its therapeutic potential.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can contribute to the design of advanced materials for applications in electronics, catalysis, and other fields.

Mechanism of Action

The mechanism of action of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of harmful metabolites. Alternatively, it may bind to receptors and alter cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with triazolo[4,3-b]pyridazine cores or fluoropyridine groups. Examples include:

  • 3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine
  • 3-(5-{3-Propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine

Uniqueness

The uniqueness of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20FN7O

Molecular Weight

381.4 g/mol

IUPAC Name

[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C19H20FN7O/c1-2-16-22-23-17-3-4-18(24-27(16)17)25-8-13-10-26(11-14(13)9-25)19(28)12-5-15(20)7-21-6-12/h3-7,13-14H,2,8-11H2,1H3

InChI Key

VSWUGCNLYLFHFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)F

Origin of Product

United States

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